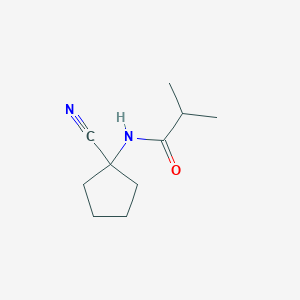

N-(1-cyanocyclopentyl)-2-methylpropanamide

Description

N-(1-cyanocyclopentyl)-2-methylpropanamide is a chemical compound with the molecular formula C11H18N2O It is known for its unique structure, which includes a cyanocyclopentyl group attached to a methylpropanamide moiety

Properties

IUPAC Name |

N-(1-cyanocyclopentyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8(2)9(13)12-10(7-11)5-3-4-6-10/h8H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFERAZUCTFXDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-methylpropanamide typically involves the reaction of 1-cyanocyclopentane with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-methylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(1-cyanocyclopentyl)benzamide: Similar structure but with a benzamide moiety.

N-(1-cyanocyclopentyl)-2-methylquinoline-8-carboxamide: Contains a quinoline ring instead of a propanamide group.

Uniqueness

N-(1-cyanocyclopentyl)-2-methylpropanamide is unique due to its specific combination of a cyanocyclopentyl group and a methylpropanamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

N-(1-Cyanocyclopentyl)-2-methylpropanamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₄N₂O

- Molecular Weight : 166.22 g/mol

- Structural Characteristics : The compound features a cyanocyclopentyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound interacts with various biological systems, showing potential in areas such as anti-cancer therapies and neuropharmacology.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Modulation : It may bind to specific enzymes or receptors, altering their activity and impacting metabolic pathways.

- Cell Signaling Pathways : The compound has been shown to influence signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer treatment .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

- In Vitro Studies : The compound demonstrated significant anti-proliferative activity against various cancer cell lines, including HGC-27 gastric cancer cells, with an IC₅₀ value of approximately 0.39 μM .

- Mechanism of Action in Cancer Cells : It induces apoptosis through the collapse of mitochondrial membrane potential, leading to cell death and inhibition of migration .

Neuropharmacological Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may have neuroprotective effects:

- Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

- Behavioral Studies : Animal models have shown improved outcomes in behavioral tests following administration of the compound, indicating possible anxiolytic or antidepressant effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(1-Cyanocyclopentyl)pentanamide | C₁₁H₁₈N₂O | Moderate anti-proliferative activity |

| This compound | C₉H₁₄N₂O | High anti-proliferative activity (IC₅₀ = 0.39 μM) |

Case Studies

-

Study on Gastric Cancer Cells :

- Researchers evaluated the efficacy of this compound on HGC-27 cells.

- Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent.

-

Neuropharmacological Assessment :

- In a rodent model, the administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests.

- These findings warrant further exploration into its mechanisms affecting mood and cognition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.